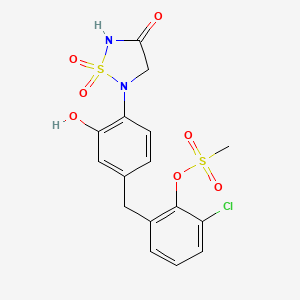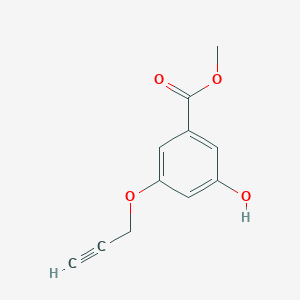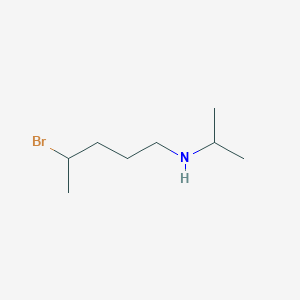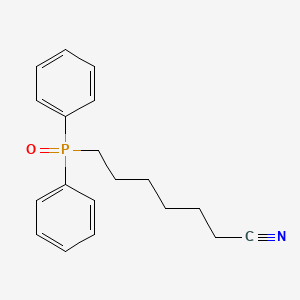
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) is a complex organic compound characterized by its unique structure, which includes a thiadiazolidinone ring, a chlorophenyl group, and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) typically involves multiple steps, starting with the preparation of the thiadiazolidinone ring. This can be achieved through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. The resulting thiadiazolidinone intermediate is then reacted with a chlorophenyl derivative under controlled conditions to form the desired product. The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride to yield the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The thiadiazolidinone ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazolidinone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazolidinone ring can yield sulfone derivatives, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted phenyl derivatives.
科学的研究の応用
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) involves its interaction with specific molecular targets and pathways. The thiadiazolidinone ring and chlorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The methanesulfonate ester can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
- 4-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)aniline
- 2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)phenyl)phenol
Uniqueness
2-Chloro-6-(4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-hydroxybenzyl)phenyl (methanesulfonate) is unique due to the presence of both the thiadiazolidinone ring and the methanesulfonate ester, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C16H15ClN2O7S2 |
|---|---|
分子量 |
446.9 g/mol |
IUPAC名 |
[2-chloro-6-[[3-hydroxy-4-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H15ClN2O7S2/c1-27(22,23)26-16-11(3-2-4-12(16)17)7-10-5-6-13(14(20)8-10)19-9-15(21)18-28(19,24)25/h2-6,8,20H,7,9H2,1H3,(H,18,21) |
InChIキー |
OCCLNCADJJLNAS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=C(C=CC=C1Cl)CC2=CC(=C(C=C2)N3CC(=O)NS3(=O)=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)




![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)

![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)

![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

